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In the dynamic fields of neuroscience, cell biology, and drug discovery, the precise

measurement of intracellular sodium (Na⁺) concentrations is paramount to understanding a

myriad of physiological and pathological processes. Fluorescent indicators are indispensable

tools for this purpose, and among them, Sodium-binding benzofuran isophthalate

acetoxymethyl ester (Sbfi-AM) has long been a staple. However, a new generation of sodium

indicators, including CoroNa Green and ANG-2, has emerged, offering distinct advantages and

expanding the experimental possibilities. This guide provides a comprehensive comparison of

Sbfi-AM with these alternatives, supported by experimental data and detailed protocols to aid

researchers in selecting the optimal indicator for their specific needs.

Key Performance Characteristics: A Quantitative
Comparison
The ideal sodium indicator should exhibit high selectivity, a dissociation constant (Kd) within the

physiological range of intracellular sodium, and a strong fluorescent signal. The following table

summarizes the key quantitative performance metrics of Sbfi-AM, CoroNa Green, and ANG-2.

It is important to note that values for Kd can vary depending on the experimental conditions,

such as the presence of other ions and the intracellular environment.
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Property Sbfi-AM CoroNa Green
ANG-2 (ION
NaTRIUM Green-2)

Indicator Type Ratiometric Non-ratiometric Non-ratiometric

Excitation (Ex) /

Emission (Em)

Wavelengths (nm)

Ex: ~340/380, Em:

~505[1]

Ex: ~492, Em: ~516[2]

[3]
Ex: ~525, Em: ~545[4]

Dissociation Constant

(Kd) for Na⁺

In vitro (K⁺-free): ~7.4

mM[2] In vitro (+K⁺):

~11.3 - 20.7 mM In

situ: ~18 - 29 mM

In vitro: ~80 mM In

situ: ~80 mM

In vitro: ~8.3 mM In

situ: ~53 mM

Quantum Yield (Φ)
Low (increases upon

Na⁺ binding)

Described as

"brighter" than SBFI;

Sodium Green, a

similar indicator, has a

reported Φ of 0.2

Na⁺-free: 0.014 ±

0.001 Na⁺-bound:

0.20 ± 0.01

Selectivity (Na⁺ over

K⁺)
~18-fold ~4-fold ~20-fold

The Ratiometric Advantage of Sbfi-AM
One of the most significant advantages of Sbfi-AM is its ratiometric nature. By taking the ratio

of fluorescence intensities at two different excitation wavelengths (340 nm and 380 nm),

researchers can obtain a quantitative measure of intracellular sodium concentration that is

largely independent of variations in dye concentration, photobleaching, and cell thickness. This

makes Sbfi-AM a robust tool for quantitative imaging studies.

However, Sbfi-AM is not without its drawbacks. Its excitation in the ultraviolet (UV) range can

be phototoxic to cells and can cause autofluorescence in some biological samples.

Furthermore, Sbfi-AM has a relatively low quantum yield, resulting in a weaker fluorescent

signal compared to newer indicators.

CoroNa Green: A Bright, Visible-Light Alternative
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CoroNa Green addresses some of the limitations of Sbfi-AM. As a non-ratiometric indicator, its

fluorescence intensity increases upon binding to Na⁺. Its excitation and emission wavelengths

are in the visible spectrum, making it compatible with standard confocal microscopy and

reducing the risk of phototoxicity. Sources describe CoroNa Green as being "brighter" than

Sbfi-AM, suggesting a higher quantum yield, which is advantageous for detecting small

changes in sodium concentration. A significant drawback of CoroNa Green is its propensity to

leak from cells, which can complicate long-term imaging experiments. Its higher Kd of

approximately 80 mM makes it more suitable for measuring larger changes in sodium

concentration.

ANG-2: High Sensitivity and Improved Retention
ANG-2, also known as ION NaTRIUM Green-2, is another non-ratiometric, visible-light

excitable indicator that offers several advantages. It boasts a high quantum yield upon sodium

binding, leading to a bright signal, and has a Kd in the low millimolar range, making it highly

sensitive to physiological changes in intracellular sodium. Importantly, ANG-2 exhibits improved

intracellular retention compared to CoroNa Green, making it better suited for longer-term

experiments.

Experimental Methodologies
Accurate and reproducible data are contingent on meticulous experimental protocols. Below

are generalized protocols for loading and imaging with Sbfi-AM, CoroNa Green, and ANG-2. It

is crucial to optimize these protocols for specific cell types and experimental conditions.

Sbfi-AM Loading and Imaging Protocol
Reagent Preparation: Prepare a stock solution of Sbfi-AM in high-quality, anhydrous DMSO.

Cell Loading: Incubate cells with 5-10 µM Sbfi-AM in a suitable buffer (e.g., Hanks' Balanced

Salt Solution with HEPES) for 60-120 minutes at room temperature or 37°C. The addition of

a non-ionic surfactant like Pluronic F-127 (0.02-0.04%) can aid in dye loading.

Washing: After incubation, wash the cells 2-3 times with fresh buffer to remove extracellular

dye.
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Imaging: Excite the cells alternately at approximately 340 nm and 380 nm and record the

emission at ~505 nm using a fluorescence microscope equipped with a ratiometric imaging

system.

Calibration: To obtain quantitative measurements of [Na⁺]i, an in situ calibration is necessary.

This is typically achieved by using ionophores like gramicidin and monensin to equilibrate

intracellular and extracellular Na⁺ concentrations.

CoroNa Green Loading and Imaging Protocol
Reagent Preparation: Prepare a stock solution of CoroNa Green-AM in anhydrous DMSO.

Cell Loading: Incubate cells with 5-10 µM CoroNa Green-AM in a suitable buffer for 30-60

minutes at 37°C.

Washing: Wash the cells twice with fresh buffer.

Imaging: Excite the cells at ~492 nm and record the emission at ~516 nm.

Calibration: Similar to Sbfi-AM, an in situ calibration using ionophores is required for

quantitative analysis. Due to potential dye leakage, continuous perfusion with a dye-

containing solution may be necessary for prolonged experiments.

ANG-2 Loading and Imaging Protocol
Reagent Preparation: Prepare a stock solution of ANG-2 AM in anhydrous DMSO.

Cell Loading: Incubate cells with 1-5 µM ANG-2 AM in a suitable buffer for 30-60 minutes at

37°C. The use of Pluronic F-127 is also recommended.

Washing: Wash the cells with fresh buffer.

Imaging: Excite the cells at ~525 nm and record the emission at ~545 nm.

Calibration: Perform an in situ calibration using ionophores to determine the relationship

between fluorescence intensity and [Na⁺]i.

Visualizing the Experimental Workflow
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The following diagram illustrates a typical experimental workflow for measuring intracellular

sodium using a fluorescent indicator.

Cell Preparation Dye Loading
Imaging & Analysis

Cell Culture Plate Cells on Coverslips Prepare Dye Solution Incubate Cells with Dye Wash to Remove Excess Dye Acquire Fluorescence Images
In Situ Calibration

Analyze Data

Click to download full resolution via product page

Caption: A generalized workflow for intracellular sodium measurement.

Sodium Signaling in Neuronal Action Potentials
A key area where sodium indicators are employed is in the study of neuronal signaling. The

influx of sodium ions is the critical event that initiates an action potential. The following diagram

illustrates this fundamental signaling pathway.
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Caption: The neuronal action potential signaling pathway.

Conclusion
The choice of a sodium indicator is a critical decision in experimental design. Sbfi-AM remains

a powerful tool for quantitative, ratiometric measurements of intracellular sodium, despite its

limitations of UV excitation and lower brightness. For researchers requiring visible light

excitation and a brighter signal, CoroNa Green and ANG-2 present excellent alternatives.

CoroNa Green is well-suited for detecting large sodium transients, while ANG-2 offers high

sensitivity and improved cellular retention for more prolonged imaging studies. By carefully

considering the specific experimental requirements and the comparative data presented in this
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guide, researchers can select the most appropriate indicator to unlock new insights into the

complex roles of sodium in cellular function and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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